

Application of Dimethylglyoxime in Seawater Analysis: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: Dimethylglyoxime

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Introduction

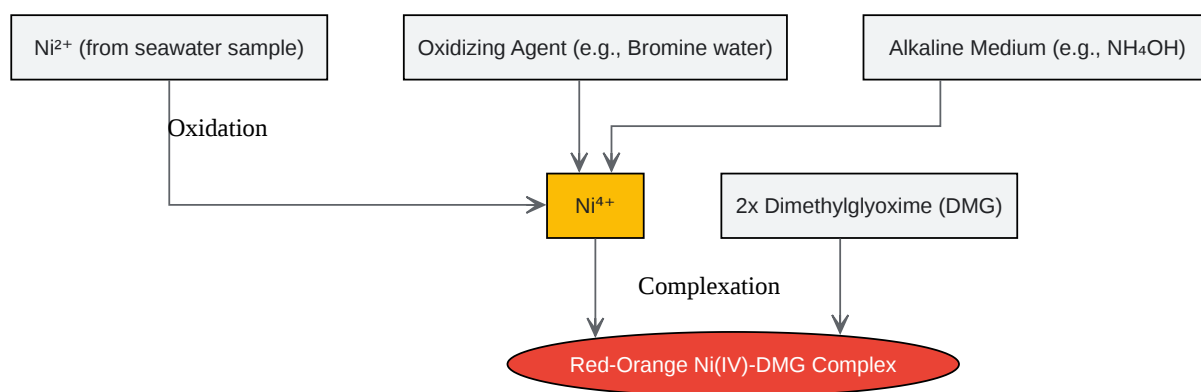
Dimethylglyoxime (DMG) is a highly selective and sensitive organic reagent widely used in analytical chemistry for the determination of nickel.[1][2] In the analysis of complex matrices such as seawater, where nickel concentrations are typically low and the presence of interfering ions is high, the reaction between nickel and DMG to form a stable, colored complex provides a reliable method for quantification.[3] This document provides detailed application notes and protocols for the spectrophotometric determination of nickel in seawater using **dimethylglyoxime**, intended for researchers, scientists, and professionals in drug development who may be studying the environmental impact or bioaccumulation of this metal.

The fundamental principle of this method lies in the reaction of nickel(II) ions with DMG in an alkaline medium in the presence of an oxidizing agent to form a distinctively colored, water-soluble nickel(IV)-**dimethylglyoxime** complex.[4] The intensity of the resulting red-orange color is directly proportional to the concentration of nickel in the sample and can be quantified using spectrophotometry. The reaction is highly specific to nickel, although certain metal ions can interfere under specific conditions.

Typical concentrations of nickel in unimpacted surface seawater are generally low, often below 0.2 µg/L. However, in coastal areas or regions with anthropogenic inputs, these concentrations can be significantly higher. The sensitivity of the DMG method makes it suitable for detecting nickel at these trace levels, particularly when coupled with preconcentration techniques.

Chemical Reaction and Signaling Pathway

The determination of nickel using **dimethylglyoxime** involves a two-step process. First, nickel(II) is oxidized to nickel(IV) in an alkaline solution. Subsequently, the nickel(IV) reacts with two molecules of **dimethylglyoxime** to form a stable, square planar complex. The structure of the resulting complex is stabilized by intramolecular hydrogen bonds.



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Caption: Chemical reaction pathway for the formation of the Ni(IV)-DMG complex.

Quantitative Data Summary

The performance of the **dimethylglyoxime** method for nickel determination can vary depending on the specific protocol and instrumentation used. The following tables summarize key quantitative data from various studies.

Table 1: Analytical Performance of **Dimethylglyoxime**-Based Methods

Parameter	Value	Reference
Wavelength of Max. Absorbance (λ_{max})	445 nm	
Molar Absorptivity	$5.42 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$	
Detection Limit (LOD)	$1.7 \times 10^{-7} \text{ mol L}^{-1}$ (Flotation-Spectrophotometric)	
Detection Limit (LOD)	$6.3 \mu\text{g L}^{-1}$ (Flow-based Spectrophotometric)	
Quantification Limit (LOQ)	$21.1 \mu\text{g L}^{-1}$ (Flow-based Spectrophotometric)	
Linear Range	$0.1 - 10 \text{ mg L}^{-1}$ (Modified DMG method)	
Relative Standard Deviation (RSD)	2.7% at $4 \times 10^{-6} \text{ mol L}^{-1} \text{ Ni}^{2+}$	

Table 2: Typical Nickel Concentrations in Seawater

Location/Type	Concentration Range	Reference
Unimpacted Surface Marine Coastal Waters	$< 0.2 \mu\text{g/L}$	
North Atlantic Ocean (Surface)	$\sim 2 \text{ nmol L}^{-1}$ ($\sim 0.12 \mu\text{g/L}$)	
North Atlantic Ocean (Deep)	up to $\sim 6 \text{ nmol L}^{-1}$ ($\sim 0.35 \mu\text{g/L}$)	
New Caledonia (Dissolved)	$< 0.1 - 11 \mu\text{g L}^{-1}$	
Estuarine/Coastal (90th percentile)	$3.3 \mu\text{g L}^{-1}$	
Open Ocean (90th percentile)	$0.3 \mu\text{g L}^{-1}$	

Experimental Protocols

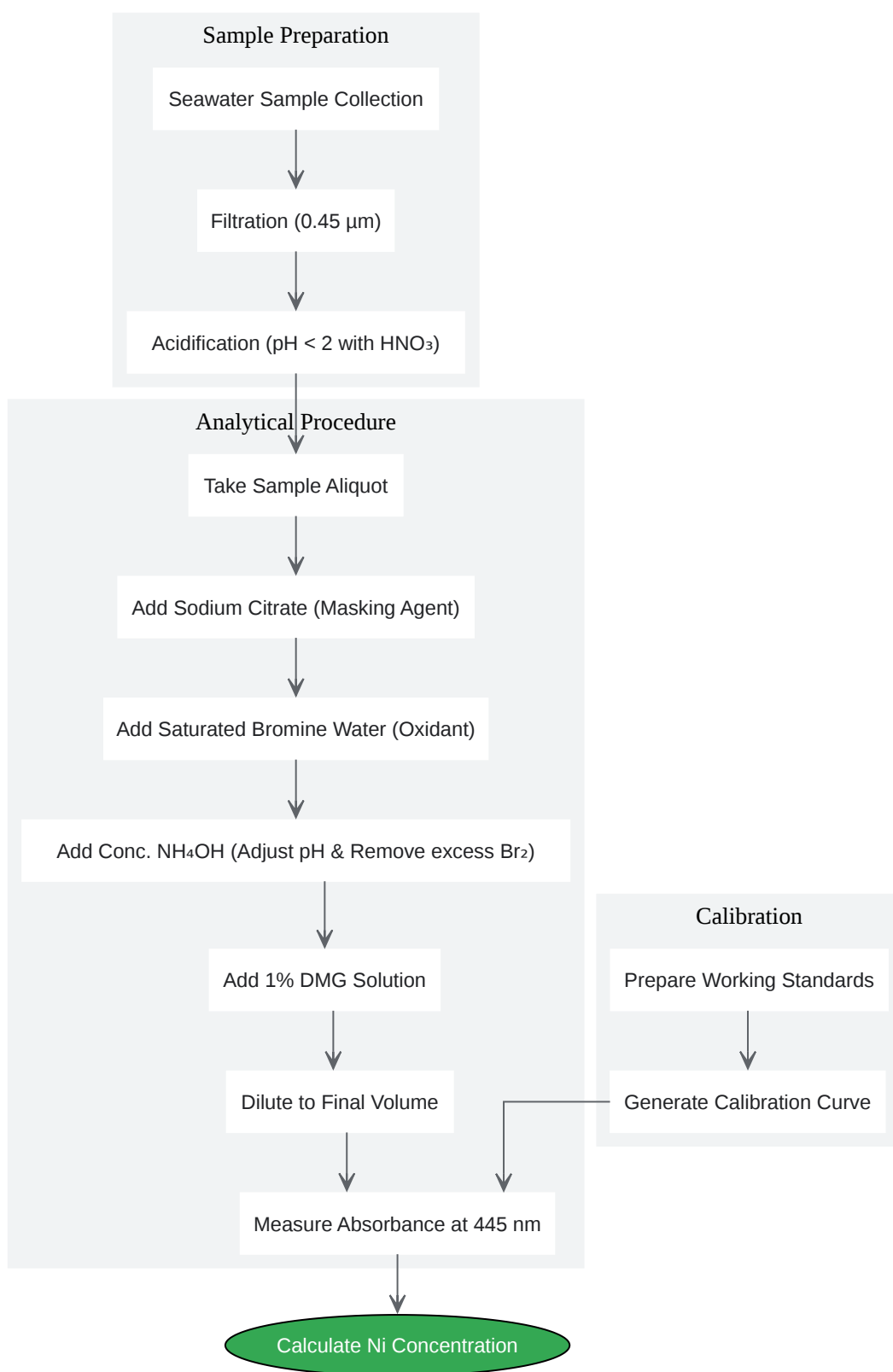
This section provides a detailed protocol for the spectrophotometric determination of nickel in seawater.

Reagent Preparation

- **Standard Nickel Solution (1000 ppm):** Dissolve 0.4479 g of nickel(II) sulfate hexahydrate ($\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$) in deionized water, add 1 mL of concentrated nitric acid, and dilute to 100 mL in a volumetric flask. Alternatively, dissolve 0.1000 g of pure nickel wire in a minimal amount of nitric acid and dilute to 100 mL.
- **Working Nickel Standards:** Prepare a series of working standards by diluting the 1000 ppm stock solution with deionized water to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 ppm).
- **Dimethylglyoxime Solution (1% w/v):** Dissolve 1.0 g of **dimethylglyoxime** in 100 mL of 95% ethanol.
- **Saturated Bromine Water:** Add approximately 1 mL of liquid bromine to 100 mL of deionized water in a fume hood and shake until saturated.
- **Ammonium Hydroxide Solution (Concentrated):** Use analytical grade concentrated ammonium hydroxide (NH_4OH).
- **Sodium Citrate Solution (10% w/v):** Dissolve 10 g of sodium citrate in 100 mL of deionized water. This is used to mask interference from iron.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of nickel in seawater using the **dimethylglyoxime** method.



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Caption: Experimental workflow for nickel analysis in seawater.

Detailed Procedure

- Sample Preparation:
 - Collect seawater samples in clean, acid-washed bottles.
 - Filter the samples through a 0.45 μm membrane filter to remove suspended solids.
 - Acidify the filtrate to a pH below 2 with high-purity nitric acid to preserve the sample.
- Color Development:
 - Pipette a suitable aliquot (e.g., 10 mL) of the prepared seawater sample into a 50 mL volumetric flask.
 - Add 5 mL of 10% sodium citrate solution to mask potential interference from iron. Swirl to mix.
 - In a fume hood, add saturated bromine water dropwise until a persistent pale yellow color is obtained. This ensures the oxidation of Ni(II) to Ni(IV).
 - Add concentrated ammonium hydroxide dropwise until the bromine color disappears, then add a small excess (e.g., 2-3 drops) to make the solution alkaline.
 - Add 1 mL of the 1% **dimethylglyoxime** solution and mix thoroughly.
 - Dilute the solution to the 50 mL mark with deionized water and invert the flask several times to ensure homogeneity.
 - Allow the color to develop for at least 10 minutes.
- Spectrophotometric Measurement:
 - Prepare a reagent blank using deionized water instead of the seawater sample and follow the same procedure.
 - Set the spectrophotometer to a wavelength of 445 nm and zero the instrument using the reagent blank.

- Measure the absorbance of the sample.
- Calibration and Calculation:
 - Prepare a series of calibration standards by taking aliquots of the working nickel standards and treating them in the same manner as the samples.
 - Measure the absorbance of each standard and plot a calibration curve of absorbance versus nickel concentration.
 - Determine the concentration of nickel in the original seawater sample from the calibration curve, accounting for any dilution factors.

Interferences and Mitigation

The primary interfering ions in the **dimethylglyoxime** method for nickel analysis are copper(II), cobalt(II), and iron(II). The protocol described above includes measures to mitigate these interferences:

- Iron: The addition of citrate or tartrate ions forms a stable complex with iron, preventing it from interfering with the nickel-DMG reaction. Oxidation of Fe(II) to Fe(III) with bromine water also helps to minimize its interference.
- Copper: While copper can form a complex with DMG, its interference is generally minimal under the specified alkaline conditions.
- Cobalt: Cobalt(II) can form a soluble complex with DMG and may interfere if present in high concentrations. If significant cobalt interference is suspected, additional separation or masking steps may be necessary.

Conclusion

The **dimethylglyoxime** method provides a robust and reliable approach for the determination of nickel in seawater. By following the detailed protocols outlined in this document, researchers can obtain accurate and reproducible results. Careful attention to reagent preparation, pH control, and the mitigation of interferences is crucial for the successful application of this

method. The provided quantitative data and workflows serve as a valuable resource for planning and executing the analysis of nickel in marine environments.

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